Cas no 118089-57-9 (1-Butanone,3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-)

1-Butanone,3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)- structure
118089-57-9 structure
Product Name:1-Butanone,3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
Numero CAS:118089-57-9
MF:C8H13N3O
MW:167.208321332932
CID:131747
PubChem ID:100877
Update Time:2025-04-19

1-Butanone,3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Butanone,3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
    • 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone
    • 1-1H-1,2,4-triaZolyl pinacolone
    • 2,2-dimethyl-4-(1,2,4-triazol-1-yl)-butane-3-one
    • HWG 1608-triazole-pinacoline (M18)
    • W16246
    • FMWWRALTYIWZEB-UHFFFAOYSA-N
    • CS-0047207
    • 3,3-dimethyl-1-[1,2,4]triazol-1-ylbutan-2-one
    • 3,3-dimethyl-1(1,2,4-triazol-1-yl)-butan-2-one
    • 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
    • 58905-32-1
    • 2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
    • NS00034034
    • 1-(1,2,4-TRIAZOL-1-YL)-3,3-DIMETHYL-2-BUTANONE
    • 1,2,4-triazol-1-yl-pinacolin
    • WS-01624
    • 824RRR96HJ
    • 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-2-butanone
    • A832797
    • 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one
    • EINECS 261-489-6
    • MFCD00466379
    • 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
    • 118089-57-9
    • SCHEMBL1968152
    • DTXSID80207651
    • AKOS009992755
    • 2,2-dimethyl-4-(1,2,4-triazol-1-yl)-butan-3-one
    • UNII-824RRR96HJ
    • 2,2-dimethyl-4-(1,2,-4-triazol-1-yl)-butane-3-one
    • Inchi: 1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3
    • Chiave InChI: FMWWRALTYIWZEB-UHFFFAOYSA-N
    • Sorrisi: O=C(CN1C=NC=N1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 100.08886
  • Massa monoisotopica: 167.105862047g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 174
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 47.8Ų

Proprietà sperimentali

  • PSA: 17.07
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司